molecular formula C28H37NO4S B3819316 (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium

Cat. No.: B3819316
M. Wt: 483.7 g/mol
InChI Key: MGDXISCPQBLOGT-UHFFFAOYSA-N
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Description

The compound “(7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium” is a complex organic molecule that combines a bicyclic heptane structure with a methanesulfonate group and an indolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic heptane structure. One common method is the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . The methanesulfonate group can be introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base.

The indolium ion is synthesized separately, often starting from indole derivatives. The indole nucleus undergoes various functionalization reactions to introduce the phenylbutan-2-yl group, followed by quaternization to form the indolium ion .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions that minimize by-products. The Diels-Alder reaction, for example, can be catalyzed by Lewis acids to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bicyclic heptane structure can be oxidized to introduce additional functional groups.

    Reduction: The indolium ion can be reduced to form indole derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclic heptane structure can lead to the formation of ketones or carboxylic acids, while reduction of the indolium ion can yield various indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indolium ion, for example, can bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic heptane structure with a methanesulfonate group and an indolium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.C10H16O4S/c1-3-18(2,14-9-5-4-6-10-14)16-13-19-17-12-8-7-11-15(16)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h4-12,16,19H,3,13H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDXISCPQBLOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1C[NH2+]C2=CC=CC=C12)C3=CC=CC=C3.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Reactant of Route 2
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Reactant of Route 3
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Reactant of Route 4
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Reactant of Route 5
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium
Reactant of Route 6
Reactant of Route 6
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium

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